molecular formula C13H14N2O3S B1415091 [4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid CAS No. 1019107-99-3

[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

Cat. No. B1415091
CAS RN: 1019107-99-3
M. Wt: 278.33 g/mol
InChI Key: VTNIKEFAYAHXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid, also known as 4-MTA, is an organic compound in the class of thiazoles. It is a synthetic compound that has been used in scientific research since the early 1970s, primarily as a reagent in organic synthesis. In recent years, 4-MTA has been studied for its potential applications in medicinal chemistry and pharmacology.

Scientific Research Applications

Antitumor Activity

Thiazoles, which form part of the core structure of the compound , have been reported to possess antitumor and cytotoxic activities. A series of thiazole derivatives were synthesized and demonstrated potent effects on human tumor cell lines, particularly prostate cancer .

Insulin Release Stimulation

Thiazole derivatives have also been tested for their ability to stimulate insulin release and glucose uptake. Morpholino thiazolyl-2,4-thiazolidinediones, produced via a related synthesis process, were found to be effective in stimulating these biological processes .

Synthesis of Novel Compounds

The thiazole core is also involved in the synthesis of previously unknown compounds with potential therapeutic applications. For example, a one-pot cascade method was used for the synthesis of a compound with a similar structure to the one you’re interested in, indicating its utility in creating new molecules for further research .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-14-13-15-12(10(19-13)7-11(16)17)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNIKEFAYAHXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195462
Record name 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

CAS RN

1019107-99-3
Record name 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019107-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 2
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 3
Reactant of Route 3
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 4
Reactant of Route 4
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 5
Reactant of Route 5
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Reactant of Route 6
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.